![molecular formula C12H12B2O4 B2529079 [1,1'-Biphenyl]-2,2'-diyldiboronic acid CAS No. 312968-33-5](/img/structure/B2529079.png)

[1,1'-Biphenyl]-2,2'-diyldiboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

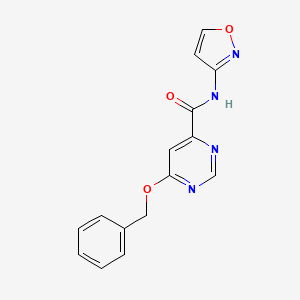

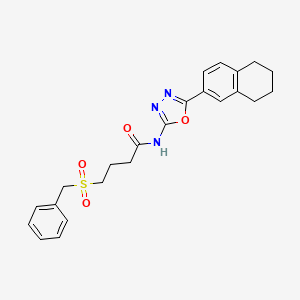

Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on how these components are connected .Chemical Reactions Analysis

Biphenyl can undergo various chemical reactions, including electrophilic aromatic substitution . Boronic acids are known to participate in several types of reactions, including coupling reactions and condensation with compounds containing carbonyl groups . The specific reactions of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on its exact structure and the conditions under which it’s reacted.Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water but soluble in typical organic solvents . The physical and chemical properties of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on factors like its exact structure and purity .Applications De Recherche Scientifique

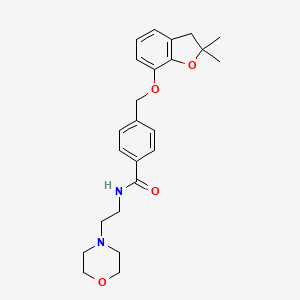

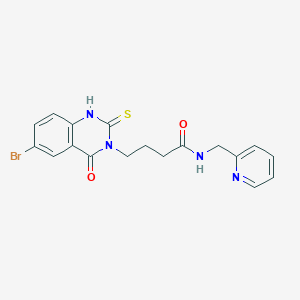

Suzuki Coupling and Polymerization

[1,1'-Biphenyl]-2,2'-diyldiboronic acid has been utilized in Suzuki coupling reactions. For instance, its role in the formation of 2,2'-bis(2-indenyl)biphenyl derivatives, which are significant in olefin polymerization, has been highlighted (Ijpeij et al., 2002).

Molecular Recognition and Sensing

This compound has been employed for molecular recognition purposes. Notably, a study demonstrated its use in the selective recognition of disaccharides at the air-water interface, leveraging the fixed distance between boronic acid moieties in the molecule (Dusemund et al., 1995).

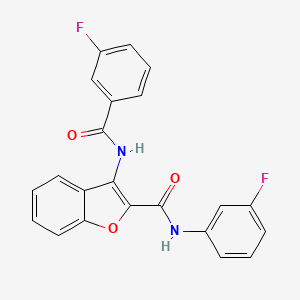

Enhancement of Electron Accepting Ability

A novel aspect of this compound is its ability to enhance electron-accepting properties when conjugated with 2,2'-bipy units and metal chelation. This feature has implications for its use in materials science, particularly in the development of new materials with unique electronic properties (Sun et al., 2007).

Crystal Engineering

In crystal engineering, derivatives of [1,1'-Biphenyl]-2,2'-diyldiboronic acid have been synthesized for potential use as tectons. The rigid m-terphenyl derivatives bearing hydrogen-bonding groups offer new possibilities in the design and synthesis of crystalline materials (Wright & Vinod, 2003).

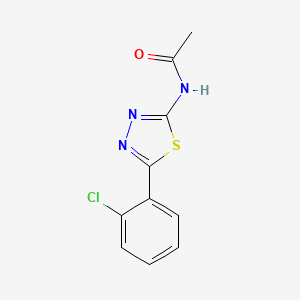

Catalysis

The compound has been utilized in catalysis, notably in direct catalytic dehydrative amidation of β-hydroxycarboxylic acids with amines. Its efficiency as a catalyst, particularly in biphenyl-based diboronic acid anhydrides, has been demonstrated in several research studies (Shimada et al., 2019).

Synthesis of Bio-based Materials

In the field of bio-based materials, this compound has been involved in the synthesis of novel bio-based polyimides using biphenylene-containing diisocyanate derived from vanillic acid. This research expands the utility of [1,1'-Biphenyl]-2,2'-diyldiboronic acid in the development of sustainable materials (Kuhire et al., 2018).

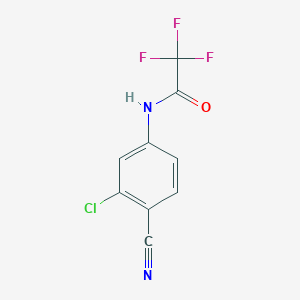

Therapeutic Investigations

Although not directly related to drug usage, some studies have explored the therapeutic potential of compounds containing [1,1'-Biphenyl]-2,2'-diyldiboronic acid. For example, investigations against cancer and for antioxidant properties have been conducted, demonstrating the potential biomedical applications of these compounds (Salih, 2019).

Mécanisme D'action

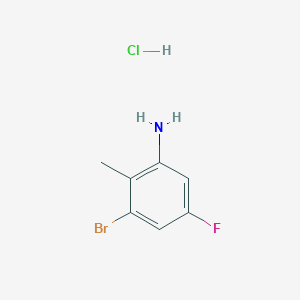

Safety and Hazards

Orientations Futures

The future directions for research and development would depend on the potential applications of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid”. For instance, if it shows promise in a particular type of chemical reaction, further studies could focus on optimizing the reaction conditions or exploring new reactions .

Propriétés

IUPAC Name |

[2-(2-boronophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFQKUXUNMZSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2,2'-diyldiboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)